Cas no 96036-02-1 (protected meropenem)

protected meropenem structure
protected meropenem structure
Nom du produit:protected meropenem
Numéro CAS:96036-02-1
Le MF:C32H35N5O11S
Mégawatts:697.712207078934
MDL:MFCD08703333
CID:61823
PubChem ID:10974502

protected meropenem Propriétés chimiques et physiques

Nom et identifiant

    • protected meropenem
    • 4-nitrobenzyl (5s,6s)-3-[((3s,5s)-5-[(dimethylamino)carbonyl]-1-{[(4-nitrobenzyl)oxy]carbonyl}pyrrolidinyl)sulfanyl]-6-[(1r)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • Meropenem & Intermediates Protected Meropenem P-NITROBENZYL(4R,5S,6S)-3-[(3S,5S)-(5-DIMETHYLAMINOCARBONYL-1-P-NITROBENZYLOXYCARBONYL)-PYRROLIDIN-3-YLSULFANYL]-6-((R)-1-HYDROXY-ETHYL)-4-METHYL-7-OXO-1-AZA-BICYCLO[3.2.0]HEPT-2ENE-4-CARBOXYLATE
    • intermediate of meropenem
    • 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
    • 3-(((3S,5S)-5-((dimet hylamino)carbonyl)-3-pyrrolidinyl)thio)-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-(4R,5S,6S)-1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
    • 3-((5-((dimethylamino)carbonyl)-3-pyrrolidinyl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-(4R-(3(S*,5S*)
    • 4-alpha,5-beta,6-beta(R*)))
    • Antibiotic SM 7338
    • BRN 6940582
    • ICI 194660
    • Meropenem
    • Meropenem anhydrous
    • Meropenemum [INN-Latin]
    • Merrem
    • SM 7338
    • Meropenem protected
    • n-1
    • (4-nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • C32H35N5O11S
    • (4R,5S,6S)-p-nitrobenzyl 3-<(3S,5S)-(5-dimethylaminocarbonyl-1-p-nitrobenzyloxycarbonyl)pyrrolidin-3-yl>-6-<(1R)-1-hydroxyethyl>-4-methyl-7-oxo-1-azabicyclo<3.2.0>hept-2-ene-2-carboxylate
    • p-nitrobenzyl (4R,5S,6S)-3-<(3S,5S)-5-dimethylaminocarbonyl-1-(p-nitrobenzyloxycarbonyl)pyrrolidin-3-ylthio>-6-<(1R)-1-hydroxyethyl>-4-methyl-7-oxo-1-azabicyclo<3.2.0>hept-2-en-2-carboxylate
    • (4-Nitrophenyl)methyl (4R,5S,6S)-3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (ACI)
    • 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-, (4-nitrophenyl)methyl ester, [4R-[3(3S*,5S*),4α,5β,6β(R*)]]- (ZCI)
    • (4R,5S,6S)-(p-Nitrobenzyl) 3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • Meropenem bis(p-nitrobenzyl) ester
    • Meropenem p-nitrobenzyl diester
    • p-Nitrobenzyl (4R,5S,6S)-3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)pyrrolidin-3-yl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid,3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-,(4-nitrophenyl)methyl ester, (4R,5S,6S)-
    • Protected meropenem?
    • AKOS025311254
    • p-nitrobenzyl (4R,5S,6S)-3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • (4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • AS-14852
    • 4-Nitrobenzyl (1R,5S,6S)-2-[(3S,5S)-5-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-3-pyrrolidinylthio]-1-methyl-6-[1(R)-hydroxyethyl]-1-carbapen-2-em-3-carboxylate
    • (4-NITROPHENYL)METHYL (4R,5S,6S)-3-{[(3S,5S)-5-(DIMETHYLCARBAMOYL)-1-{[(4-NITROPHENYL)METHOXY]CARBONYL}PYRROLIDIN-3-YL]SULFANYL}-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLATE
    • PJGGEFUAFDAJJT-ALUDVLAQSA-N
    • 4-Nitrobenzyl (1R, 5S,6S)-2-[(3S,5S)-5-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-3-pyrrolidinylthio]-1-methyl-6-[1(R)-hydroxyethyl]-1-carbapen-2-em-3-carboxylate
    • Meropenemp-nitrobenzyldiester
    • MFCD08703333
    • D82454
    • 96036-02-1
    • CS-0158242
    • SCHEMBL441087
    • Q-101436
    • MDL: MFCD08703333
    • Piscine à noyau: 1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1
    • La clé Inchi: PJGGEFUAFDAJJT-ALUDVLAQSA-N
    • Sourire: C(C1=C(S[C@H]2C[C@@H](C(=O)N(C)C)N(C(=O)OCC3C=CC([N+](=O)[O-])=CC=3)C2)[C@H](C)[C@@H]2[C@H](C(N12)=O)[C@H](O)C)(=O)OCC1C=CC([N+](=O)[O-])=CC=1

Propriétés calculées

  • Qualité précise: 697.20500
  • Masse isotopique unique: 697.205
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 10
  • Comptage des atomes lourds: 49
  • Nombre de liaisons rotatives: 15
  • Complexité: 1350
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 6
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'tautomères: 2
  • Le xlogp3: 3.7
  • Surface topologique des pôles: 234A^2
  • Charge de surface: 0

Propriétés expérimentales

  • Couleur / forme: NA
  • Dense: 1.5±0.1 g/cm3
  • Point de fusion: 150-153 ºC (dec.)
  • Point d'ébullition: 900.3±65.0 °C at 760 mmHg
  • Point d'éclair: Not available
  • Indice de réfraction: 1.672
  • Le PSA: 233.63000
  • Le LogP: 4.13860
  • Rotation spécifique: 14 º (c=1,MeOH)

protected meropenem Informations de sécurité

protected meropenem PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X53615-5g
Meropenem p-nitrobenzyl diester
96036-02-1 98%
5g
¥576.0 2024-07-16
abcr
AB538966-1g
Meropenem p-nitrobenzyl diester; .
96036-02-1
1g
€62.60 2025-02-15
TRC
P768858-1mg
Protected Meropenem
96036-02-1
1mg
$ 50.00 2022-06-03
TRC
P768858-2mg
Protected Meropenem
96036-02-1
2mg
$ 65.00 2022-06-03
TRC
P768858-10mg
Protected Meropenem
96036-02-1
10mg
$ 95.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UE495-5g
protected meropenem
96036-02-1 98%
5g
154.0CNY 2021-07-18
A2B Chem LLC
AX19936-1g
Meropenem p-nitrobenzyl diester
96036-02-1 95%
1g
$13.00 2024-07-18
abcr
AB538966-25g
Meropenem p-nitrobenzyl diester; .
96036-02-1
25g
€288.90 2025-02-15
Aaron
AR01DQX8-1g
1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid,3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-,(4-nitrophenyl)methyl ester, (4R,5S,6S)-
96036-02-1 98%
1g
$6.00 2025-02-11
Ambeed
A306416-25g
Meropenem p-nitrobenzyl diester
96036-02-1 98%
25g
$260.0 2025-03-01

protected meropenem Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Diisopropylamine Solvents: Acetonitrile ;  10 min, 0 - 5 °C
1.2 Solvents: Acetonitrile ;  2 h, 0 - 5 °C
Référence
Synthesis of meropenem trihydrate
Zhao, Yanfang; Hao, Jinheng; Li, Juan; Liu, Yajing; Yang, Youbin; et al, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(2), 97-99

Méthode de production 2

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  -10 °C
Référence
Method for preparation of crystal of Meropenem intermediate and its application
, China, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  72 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, cooled
Référence
Method for preparation of Meropenem
, China, , ,

Méthode de production 4

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine ,  Acetic acid, rhodium(2+) salt ,  Zinc bromide Solvents: Dichloromethane ;  rt → reflux
1.2 Reagents: Diphenyl chlorophosphate ,  Diisopropylethylamine Solvents: Acetonitrile ;  -30 °C; -30 °C → -35 °C
1.3 Reagents: Diisopropylethylamine ;  -35 °C
Référence
Method for synthesizing meropenem intermediate with high yield
, China, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Diisopropylethylamine
Référence
Method for synthesis of antibiotic Meropenem
, China, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Diisopropylethylamine ;  3 h, 0 - 5 °C
Référence
Process for the preparation of meropenem p-nitrobenzyl diester
, China, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  -20 °C; 1 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, cooled; pH 6.5, cooled; 1 h, 0 - 5 °C
Référence
Method for the preparation of carbapenem compound
, Korea, , ,

Méthode de production 8

Conditions de réaction
1.1 Catalysts: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  4 h, rt → reflux; reflux → -16 °C
1.2 Reagents: Diphenyl chlorophosphate ,  Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  -15 - -10 °C; 2 h, -15 - -10 °C
1.3 Reagents: Diisopropylethylamine ;  2 h, -15 - -10 °C
Référence
Method for preparation of protected Meropenem
, China, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Magnesium oxide Solvents: Dimethylformamide ;  rt
1.2 Solvents: Water ;  cooled
Référence
Improved process for the preparation of carbapenem compounds
, India, , ,

Méthode de production 10

Conditions de réaction
Référence
Purification method of protected meropenem with high purity
, China, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Isopropyl chloroformate ,  Triethylamine Solvents: Dichloromethane ;  rt → -20 °C; -20 °C; 0.5 h, -20 °C
1.2 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Acetonitrile ;  rt → -10 °C; -10 °C; 1 h, -10 °C
Référence
Meropenem intermediate for treating severe and multidrug-resistant bacterial infection and its preparation method
, China, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 min, -18 °C
1.2 Reagents: N-Ethyl-2-propanamine Solvents: Acetonitrile ;  cooled; 2 h, rt
Référence
Process for the preparation of 1-methylcarbapenem and intermediate thereof
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid Solvents: Dimethylformamide ;  -30 - -25 °C; -25 °C → -35 °C
1.2 Reagents: Diisopropylethylamine ;  -30 - -25 °C
1.3 Reagents: Carbon dioxide Solvents: Water ;  pH 6 - 6.5, 0 - 5 °C
Référence
Preparation of meropenem trihydrate
, India, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
Référence
An efficient synthesis of (2S,4S)-2-substituted 4-mercaptopyrrolidine derivatives
Matsumura, Haruki; Bando, Takashi; Sunagawa, Makoto, Heterocycles, 1995, 41(1), 147-59

protected meropenem Raw materials

protected meropenem Preparation Products

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